N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine
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Overview
Description
N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine typically involves the reaction of hydroxylamine with a suitable cyclopropyl-containing aldehyde or ketone. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the oxime intermediate, which is then converted to the desired hydroxylamine compound through subsequent steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine include other hydroxylamine derivatives and cyclopropyl-containing compounds. Examples include:
- N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
- N-[1-(2-methylidenecyclopropyl)ethylidene]hydroxylamine .
Uniqueness
What sets this compound apart is its unique combination of a cyclopropyl ring and a hydroxylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
54249-58-0 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-[2-(1-methylcyclopropyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-6(2-3-6)4-5-7-8/h5,8H,2-4H2,1H3 |
InChI Key |
NEUOKMWNTONMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CC=NO |
Origin of Product |
United States |
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